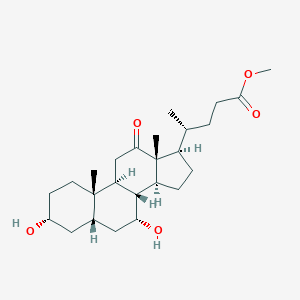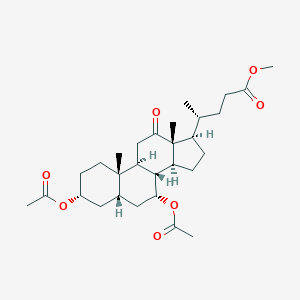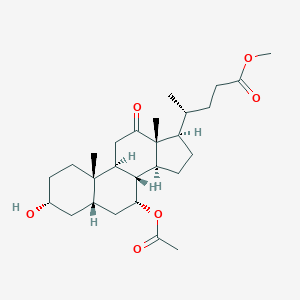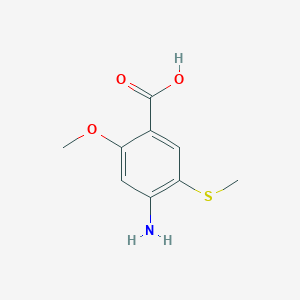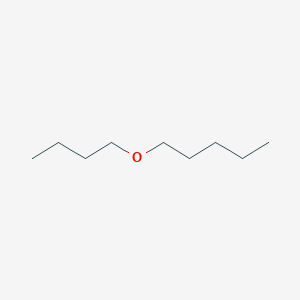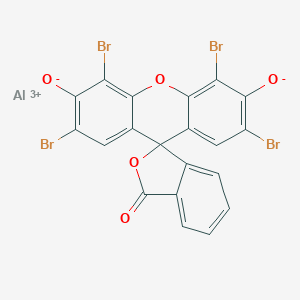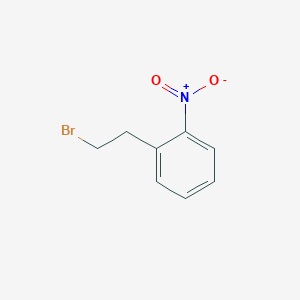
1-(2-Bromethyl)-2-nitrobenzol
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-nitrobenzene, also known as BENB, is an aromatic nitro compound that is used in a variety of scientific applications. It is a versatile compound that is used in organic synthesis, pharmaceuticals, and materials science. It is also used as a starting material for the production of a variety of other compounds. BENB is an important intermediate in the synthesis of drugs and other compounds, and its use in scientific research has grown in recent years.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“1-(2-Bromethyl)-2-nitrobenzol” ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner reaktiven Bromethylgruppe, die weiteren Transformationen unterzogen werden kann, wird es zur Konstruktion komplexer molekularer Architekturen verwendet. So kann es beispielsweise an palladiumkatalysierten Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, die für die Synthese von Pharmazeutika und Agrochemikalien unerlässlich sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient “this compound” als Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Seine Umwandlung in Amine ist beispielsweise entscheidend für die Herstellung von Verbindungen mit potenziellen therapeutischen Anwendungen, wie z. B. Antitumor- oder Antibiotika .
Materialwissenschaft
Die Verwendbarkeit der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie zur Modifizierung der Oberflächeneigenschaften von Materialien eingesetzt werden kann. Durch die Einarbeitung von “this compound” in Polymere können Forscher die flammhemmenden Eigenschaften oder die elektrische Leitfähigkeit der Materialien verbessern, wodurch sie für fortschrittliche technologische Anwendungen geeignet werden .
Analytische Chemie
In der analytischen Chemie können Derivate von “this compound” als Standards oder Reagenzien verwendet werden. Sie sind besonders nützlich bei der Entwicklung chromatographischer Methoden zum Nachweis und zur Quantifizierung verwandter Verbindungen in komplexen Mischungen .
Umweltstudien
“this compound” wird auch hinsichtlich seiner Umweltauswirkungen untersucht. Forscher untersuchen sein Verhalten in Ökosystemen, einschließlich seiner Abbaubarkeit und seines Potenzials zur Bioakkumulation, um sicherzustellen, dass seine Verwendung in industriellen Anwendungen die Umwelt nicht nachteilig beeinflusst .
Industrielle Anwendungen
Schließlich ist “this compound” in industriellen Anwendungen ein Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien. Seine Rolle in diesen Prozessen ist entscheidend, da es Bromatome in organische Moleküle einführen kann, was ihre chemischen und physikalischen Eigenschaften deutlich verändern kann .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2-Bromoethyl)-2-nitrobenzene has been found to play a role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It interacts with various enzymes and proteins, serving as a building block for complex organic molecules . The nature of these interactions is largely dependent on the specific biochemical reaction in which 1-(2-Bromoethyl)-2-nitrobenzene is involved.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromoethyl)-2-nitrobenzene is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of exposure to this compound.
Metabolic Pathways
The metabolic pathways involving 1-(2-Bromoethyl)-2-nitrobenzene are not well-defined. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIPOVZERLCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494319 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-89-8 | |
| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)




